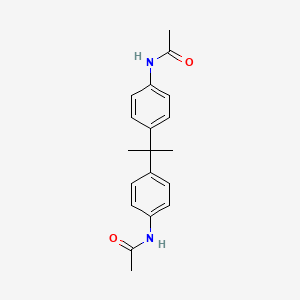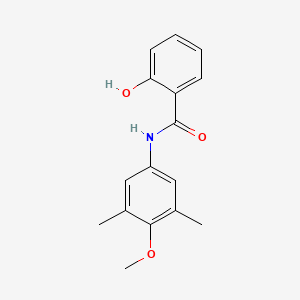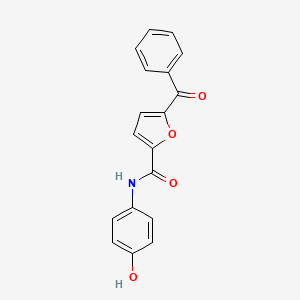
N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide, also known as PPDA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects that make it useful in the field of medicine and biotechnology. In
Mecanismo De Acción
The mechanism of action of N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide is not fully understood. However, it is believed that this compound inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells. This compound has also been found to inhibit the production of inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including tyrosinase and acetylcholinesterase. This compound has also been found to have antioxidant properties, making it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide in lab experiments is its low toxicity. This compound has been found to have low toxicity in vitro and in vivo, making it a safe compound to use in research. However, one limitation of using this compound is its solubility. This compound is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide research. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the development of new synthesis methods for this compound that can improve its solubility and purity. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in other areas of medicine and biotechnology.
Conclusion:
In conclusion, this compound is a promising compound that has been studied for its potential use in scientific research. Its low toxicity, anti-cancer, and anti-inflammatory properties make it a useful compound in the fields of medicine and biotechnology. With further research and development, this compound may prove to be a valuable tool in the fight against cancer and inflammatory diseases.
Métodos De Síntesis
N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide can be synthesized by reacting 4-nitrobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of sodium borohydride. The resulting product is then treated with acetic anhydride to form this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Aplicaciones Científicas De Investigación
N,N'-(2,2-propanediyldi-4,1-phenylene)diacetamide has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It does this by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been found to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N-[4-[2-(4-acetamidophenyl)propan-2-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-13(22)20-17-9-5-15(6-10-17)19(3,4)16-7-11-18(12-8-16)21-14(2)23/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLJFMRTHQYJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B5863664.png)


![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]piperidine](/img/structure/B5863674.png)
![2-[(3-nitrobenzyl)oxy]-N-phenylbenzamide](/img/structure/B5863676.png)
![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)
![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5863702.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)
![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)
![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)
